annoglacin B
Description
Annoglacin B is a bioactive acetogenin, a class of natural compounds primarily found in plants of the Annonaceae family, such as Annona glabra . Acetogenins are characterized by long aliphatic chains containing tetrahydrofuran (THF) rings and terminal γ-lactone moieties, which contribute to their diverse biological activities, including antitumor, antiparasitic, and pesticidal properties. However, its isolation and characterization remain challenging due to low natural abundance and structural similarity to other acetogenins .
Properties
Molecular Formula |
C37H68O7 |
|---|---|
Molecular Weight |
624.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,10R,15R)-2,10,15-trihydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-14-17-23-33(40)35-25-26-36(44-35)34(41)24-19-18-21-31(38)20-15-12-11-13-16-22-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
HVFIEGOJQDOBGC-XOTOMLERSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyms |
annoglacin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Annoglacin B belongs to the acetogenin family, sharing core structural motifs with compounds like Annoglacin A, Annonacin, and Bullatacin. Below is a comparative analysis based on structural features, biological activity, and research findings.
Structural Similarities and Differences
Key Observations :
- THF Rings: this compound and Annoglacin A are mono-THF acetogenins, whereas Bullatacin contains two THF rings, enhancing its membrane-binding affinity .
- Functional Groups: this compound differs from Annonacin in the presence of additional hydroxyl groups, which may influence solubility and bioavailability .
- Plant Source: this compound is uniquely reported in Annona glabra, contrasting with Annoglacin A and Annonacin, which are derived from Annona muricata .
Key Findings :
- Potency : Bullatacin exhibits the strongest anticancer activity, attributed to its bis-THF structure and enhanced lipid interaction .
- Bioavailability: this compound’s low natural abundance in commercial products (e.g., Graviola supplements) limits its practical efficacy despite promising in vitro results .
- Species-Specific Variation: Annona glabra-derived this compound may exhibit distinct metabolic pathways compared to A. muricata analogs, affecting its biological profile .
Research Limitations and Gaps
- Quantification Challenges: this compound’s trace concentrations in plant extracts complicate isolation and standardization .
- Structural Overlap: Mass spectrometry and NMR data for this compound overlap with Annoglacin A, necessitating advanced chromatographic techniques for differentiation .
- In Vivo Studies: No published data exist on this compound’s pharmacokinetics or toxicity, unlike Annonacin, which has documented neurotoxic effects in mammals .
Q & A
Q. How can machine learning models improve the prediction of this compound’s biological targets?
- Answer : Train models on acetogenin-specific datasets (e.g., ChEMBL entries) using features like molecular descriptors (LogP, topological surface area) and bioactivity data. Validate predictions via molecular docking (e.g., AutoDock Vina) and experimental validation (e.g., surface plasmon resonance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
